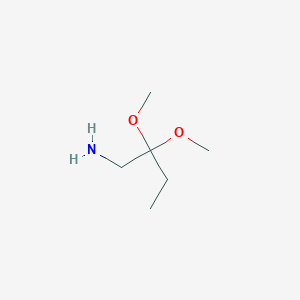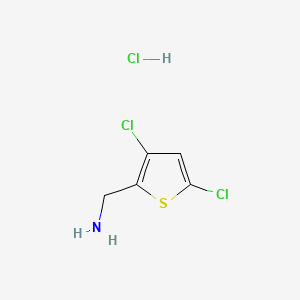
1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H5Cl2NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the thiophene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 3,5-dichlorothiophene.
Amination: The 3,5-dichlorothiophene is then reacted with methanamine under controlled conditions to form 1-(3,5-Dichlorothiophen-2-yl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,5-Dichlorothiophen-2-yl)methanamine hydrochloride
- (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride
- 1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride
Uniqueness
1-(3,5-Dichlorothiophen-2-yl)methanamine hydrochloride is unique due to the specific positioning of chlorine atoms on the thiophene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C5H6Cl3NS |
|---|---|
Molekulargewicht |
218.5 g/mol |
IUPAC-Name |
(3,5-dichlorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5Cl2NS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H |
InChI-Schlüssel |
VVPDOFUSZNMEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Cl)CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
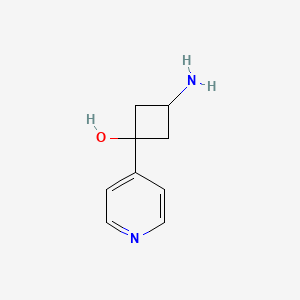
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
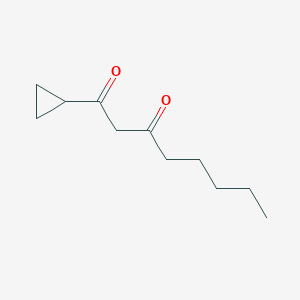
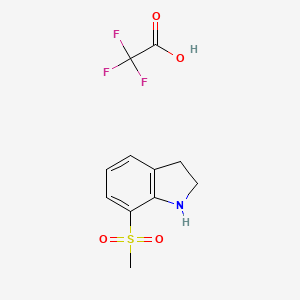
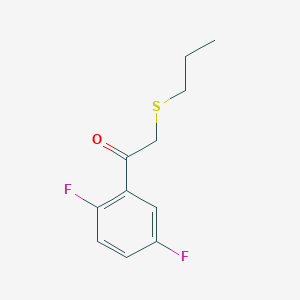
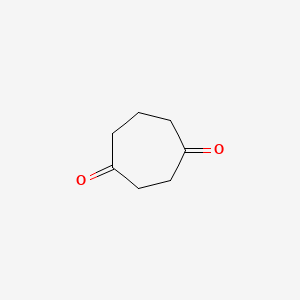
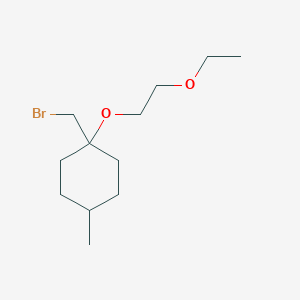
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
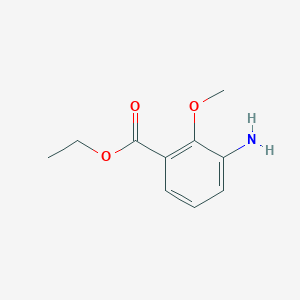
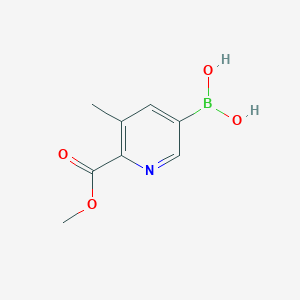
![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)
